![molecular formula C16H18BCl2NO4 B14704822 2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol CAS No. 23068-75-9](/img/structure/B14704822.png)
2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both boron and phenol groups, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of bis(2-chloroethyl)amine with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethyl groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by disrupting critical cellular pathways.
Comparaison Avec Des Composés Similaires
2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol can be compared with other similar compounds such as:
Bis(2-chloroethyl)amine hydrochloride: Known for its use in organic synthesis and as a precursor in the production of other chemicals.
2-Chloroethylamine hydrochloride: Used in the synthesis of pharmaceuticals and other organic compounds.
Mechlorethamine hydrochloride: An anticancer agent with a similar structure but different functional groups.
The uniqueness of this compound lies in its combination of boron and phenol groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
23068-75-9 |
|---|---|
Formule moléculaire |
C16H18BCl2NO4 |
Poids moléculaire |
370.0 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol |
InChI |
InChI=1S/C16H18BCl2NO4/c18-9-11-20(12-10-19)17(23-15-7-3-1-5-13(15)21)24-16-8-4-2-6-14(16)22/h1-8,21-22H,9-12H2 |
Clé InChI |
XLRYPVUBNYYCQK-UHFFFAOYSA-N |
SMILES canonique |
B(N(CCCl)CCCl)(OC1=CC=CC=C1O)OC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


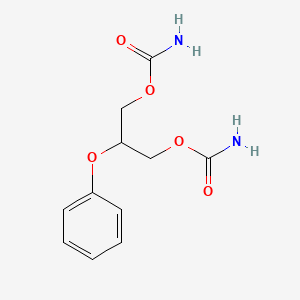
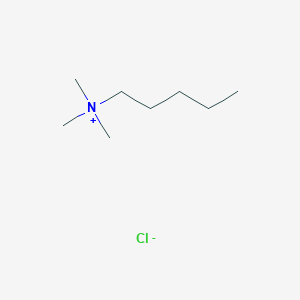
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)


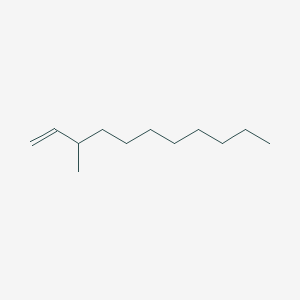

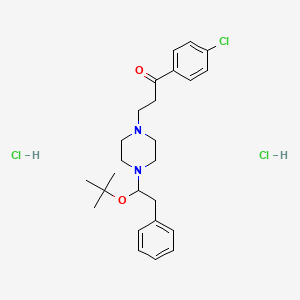

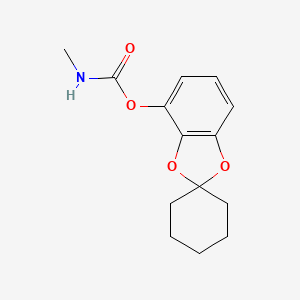

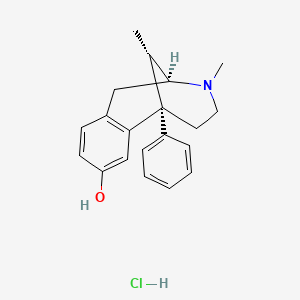
![4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14704812.png)
![[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol](/img/structure/B14704819.png)
